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molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No. B1494599
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04256591

Procedure details

The solid lubricant of this invention is prepared from melamine and cyanuric acid or isocyanuric acid by various methods identified in (a) and (b) (i) through (iii) below. A melamine/isocyanuric acid adduct produced by reacting equimolar amounts of melamine and isocyanuric acid has a sublimation temperature of about 440° C. as measured by differential thermal analysis, and can be clearly distinguished from melamine and isocyanuric acid which sublime at 350° C. and 390° C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12]>>[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N)N=C(N)N=C1N.N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256591

Procedure details

The solid lubricant of this invention is prepared from melamine and cyanuric acid or isocyanuric acid by various methods identified in (a) and (b) (i) through (iii) below. A melamine/isocyanuric acid adduct produced by reacting equimolar amounts of melamine and isocyanuric acid has a sublimation temperature of about 440° C. as measured by differential thermal analysis, and can be clearly distinguished from melamine and isocyanuric acid which sublime at 350° C. and 390° C., respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12]>>[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N)N=C(N)N=C1N.N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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